Bicyclo[3.1.1]heptan-2-amine: Structural Architecture and Pharmacological Utility
Bicyclo[3.1.1]heptan-2-amine: Structural Architecture and Pharmacological Utility
Topic: Bicyclo[3.1.1]heptan-2-amine: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
Bicyclo[3.1.1]heptan-2-amine (often referred to in its substituted forms as Pinylamine or Norpinylamine ) represents a privileged scaffold in medicinal chemistry. Characterized by a rigid, bridged bicyclic framework, this moiety serves as a critical bioisostere for adamantane and norbornane systems. Its unique "puckered" geometry allows for precise spatial orientation of the amine functionality, making it highly effective in targeting ion channels (e.g., Influenza M2, NMDA receptors) and G-protein coupled receptors where conformational entropy must be minimized.
This guide analyzes the unsubstituted core (C
Structural Architecture & Stereochemistry
The bicyclo[3.1.1]heptane skeleton consists of a six-membered ring bridged by a single carbon at positions 1 and 5. This creates a highly strained, rigid cage. When an amine group is introduced at position 2, the molecule exhibits significant stereochemical complexity.
Conformational Rigidity
Unlike flexible alkyl amines, the bicyclo[3.1.1] system is conformationally locked. The "Y-shape" bridge (C6) constrains the cyclohexane boat/chair transitions, forcing substituents at C2 into distinct axial (endo) or equatorial (exo) orientations relative to the bridge.
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Endo-Isomer: The amine group points away from the C6 bridge. This is often the thermodynamically favored product in specific reduction pathways due to steric shielding by the C6-bridge (especially in 6,6-dimethyl derivatives).
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Exo-Isomer: The amine group points towards the C6 bridge. This isomer typically exhibits different receptor binding profiles due to the exposed nature of the nitrogen lone pair.
The "Gem-Dimethyl" Effect
In practical drug development, the 6,6-dimethyl analog (derived from
Physicochemical Profile
The following table contrasts the unsubstituted core with the biologically ubiquitous 6,6-dimethyl derivative (Nopinylamine).
| Property | Bicyclo[3.1.1]heptan-2-amine (Unsubstituted) | 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine (Nopinylamine) | Relevance |
| Formula | C | C | Core vs. Natural Product Derivative |
| MW | 111.19 g/mol | 139.24 g/mol | Fragment-based drug design (FBDD) |
| LogP (Calc) | ~1.5 - 2.3 | ~2.8 - 3.1 | BBB Penetration (CNS activity) |
| TPSA | 26.02 Ų | 26.02 Ų | Membrane Permeability |
| pKa (Est) | 10.2 - 10.5 | 10.1 - 10.4 | Protonation state at physiological pH |
| Stereoisomers | 4 (2 enantiomeric pairs) | 4 (defined by Pinene source) | Chiral pool synthesis |
Data synthesized from PubChem and computed physicochemical models [1, 2].
Synthetic Pathways[4][5][6]
The synthesis of bicyclo[3.1.1]heptan-2-amines predominantly relies on the "Chiral Pool" strategy, utilizing naturally occurring terpenes (
The Oxidative Cleavage Route (Pinene Nopinone Amine)
This is the standard industrial and laboratory protocol. It involves the degradation of
Figure 1: Synthetic pathway from Beta-Pinene to Nopinylamine. The choice of reduction method determines the endo/exo ratio.
Stereochemical Control in Reduction
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Sodium/Ethanol Reduction: Predominantly yields the endo-amine (thermodynamic product) due to the equilibration of the intermediate.
-
Catalytic Hydrogenation (PtO
): Often yields a mixture enriched in the exo-amine , as hydrogen adds from the less hindered face (away from the gem-dimethyl bridge).
Medicinal Chemistry Applications
Influenza A M2 Channel Blockers
The M2 proton channel is a tetrameric pore essential for viral replication. Amantadine (adamantane-1-amine) blocks this pore but suffers from widespread resistance (S31N mutation).
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Mechanism: Bicyclo[3.1.1] amines fit into the hydrophobic pocket of the M2 channel.
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Advantage: The [3.1.1] scaffold is smaller than adamantane, allowing it to potentially bind to mutant channels where the pore is constricted by the S31N mutation. Derivatives with alkyl side chains at the amine position have shown restored activity against resistant strains [3].
NMDA Receptor Antagonists
Similar to Memantine, bicyclo[3.1.1]heptan-2-amines act as uncompetitive, low-affinity antagonists of the NMDA receptor.
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Neuroprotection: They block excessive Ca
influx (excitotoxicity) without interfering with normal synaptic transmission. -
SAR Insight: The lipophilicity of the 6,6-dimethyl group aids in crossing the Blood-Brain Barrier (BBB), mimicking the pharmacokinetics of Memantine [4].
Bioisosteric Replacement
In drug design, replacing a phenyl ring or a cyclohexyl group with a bicyclo[3.1.1]heptane moiety serves to:
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Restrict Conformation: Locking the pharmacophore in a bioactive pose.
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Increase Metabolic Stability: The bridgehead carbons are resistant to CYP450 oxidation compared to standard methylenes.
Experimental Protocols
Protocol A: Synthesis of (+)-Nopinone from (-)- -Pinene
This step establishes the bicyclic ketone core.
-
Reagents: (-)-
-Pinene (10 mmol), Ozone (O ), Methanol (50 mL), Dimethyl Sulfide (DMS). -
Procedure:
-
Dissolve
-pinene in anhydrous methanol. -
Cool the solution to -78°C (dry ice/acetone bath).
-
Bubble ozone through the solution until a persistent blue color appears (indicating saturated O
). -
Purge with nitrogen to remove excess ozone.
-
Add DMS (15 mmol) dropwise at -78°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
-
Workup: Concentrate in vacuo. Dissolve residue in Et
O, wash with water and brine. Dry over MgSO . -
Purification: Silica gel chromatography (Hexane/EtOAc 95:5).
-
Yield: Typically 80-90% as a colorless oil.
Protocol B: Reductive Amination to 2-Aminonorpinane (Nopinylamine)
This step installs the amine functionality.
-
Reagents: (+)-Nopinone (5 mmol), Hydroxylamine Hydrochloride (7.5 mmol), Sodium Acetate (7.5 mmol), Ethanol (20 mL), Sodium Metal (excess).
-
Step 1 (Oxime Formation):
-
Combine Nopinone, NH
OH·HCl, and NaOAc in Ethanol. -
Reflux for 2 hours. Monitor by TLC.
-
Remove solvent, extract with Et
O, and dry. Isolate the oxime.
-
-
Step 2 (Reduction):
-
Dissolve the crude oxime in absolute Ethanol.
-
Add Sodium metal (cut into small pieces) cautiously to the refluxing solution over 1 hour. (Caution: Hydrogen evolution) .
-
Reflux for an additional 2 hours until all sodium is consumed.
-
-
Workup:
-
Cool to RT. Add water carefully.
-
Acidify with 1M HCl to pH 2 (to trap amine in aqueous layer).
-
Wash aqueous layer with Ether (removes non-basic impurities).
-
Basify aqueous layer with 2M NaOH to pH 12.
-
Extract with CH
Cl (3x). Dry over Na SO .
-
-
Characterization:
-
1H NMR (CDCl
): Look for the C2-H signal. Endo/Exo ratio can be determined by the coupling constant of the C2 proton (Endo H appears as a broad multiplet; Exo H appears as a triplet/quartet depending on resolution).
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References
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PubChem. Bicyclo[3.1.1]heptan-2-amine (Compound CID 20163235).[1] National Library of Medicine. Available at: [Link]
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Wang, J., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE. Available at: [Link]
-
NIST WebBook. Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)- (Nopinone). National Institute of Standards and Technology. Available at: [Link]
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Stolle, A. (2013). Synthesis of Nopinone from β-Pinene – A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds.[2] European Journal of Organic Chemistry. Available at: [Link]
